2-Methyl-4-(piperidin-1-yl)butan-2-amine
Description
2-Methyl-4-(piperidin-1-yl)butan-2-amine is a tertiary amine characterized by a piperidine ring linked to a branched butan-2-amine backbone with a methyl substituent at the 2-position. Its synthesis typically involves multi-step nucleophilic substitutions or coupling reactions, as seen in piperidine-containing analogs .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2-methyl-4-piperidin-1-ylbutan-2-amine |
InChI |
InChI=1S/C10H22N2/c1-10(2,11)6-9-12-7-4-3-5-8-12/h3-9,11H2,1-2H3 |
InChI Key |
TXXOBOXKHJTCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1CCCCC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
JDTic Analogs (13c, 13f)
Compounds like 13c and 13f share the butan-2-amine backbone but incorporate aromatic substituents (e.g., pyridin-4-yl or thiophen-3-yl) on the piperidine ring. These modifications enhance binding affinity to opioid receptors, as seen in JDTic-derived κ-opioid antagonists. For example, 13c showed a 53% synthesis yield, with NMR data confirming stereochemical integrity . In contrast, 13f achieved a 52% yield over three steps, highlighting synthetic challenges with bulky substituents .
Bcl-2/Bcl-xL Inhibitors (37c)
The introduction of a phenylthio group in 37c shifts the pharmacological profile toward apoptosis regulation. Its ¹H NMR spectrum (δ 1.35–7.59) and mass spec (m/z 265.38) confirm structural stability, though its lower lipophilicity compared to 2-Methyl-4-(piperidin-1-yl)butan-2-amine may reduce CNS penetration .
Pyrimidine Derivatives
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine demonstrates how heteroaromatic cores (e.g., pyrimidine) can augment π-π stacking interactions with biological targets. Its crystal structure analysis (Acta Cryst. E69, o197) provides insights into conformational preferences critical for drug design .
Key Differences and Implications
Substituent Effects: Aromatic groups (pyridine, thiophene) in JDTic analogs improve receptor selectivity, while alkyl/arylthio groups (e.g., 37c) redirect activity toward non-CNS targets .
Synthetic Accessibility: Bulkier substituents reduce yields (e.g., 52% for 13f vs. 85% for benzimidazolylquinolines in Scheme 23 ).
Therapeutic Scope : Piperidine/piperazine analogs span pain management (opioid antagonists), oncology (Bcl-2 inhibitors), and antimicrobials (pyrimidine derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
